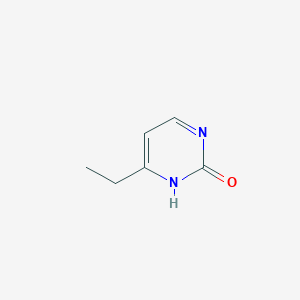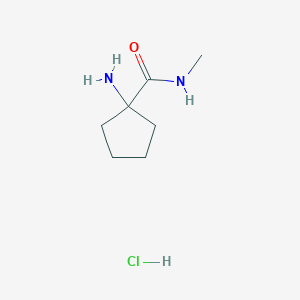![molecular formula C10H12N4 B1531140 1-[2-(pyridin-4-yl)éthyl]-1H-pyrazol-3-amine CAS No. 1183346-41-9](/img/structure/B1531140.png)
1-[2-(pyridin-4-yl)éthyl]-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives , it is likely that this compound would have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and ethyl acetoacetate.
Formation of Intermediate: The first step involves the reaction of 4-bromopyridine with ethyl acetoacetate in the presence of a base like potassium carbonate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Final Product: The final step involves the reduction of the intermediate to yield 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
- 1-[2-(pyridin-3-yl)ethyl]-1H-pyrazol-3-amine
- 1-[2-(pyridin-4-yl)ethyl]-1H-imidazol-3-amine
Uniqueness
1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both pyridine and pyrazole rings allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUWOZIYMXKHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183346-41-9 | |
| Record name | 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


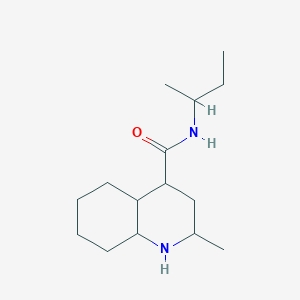
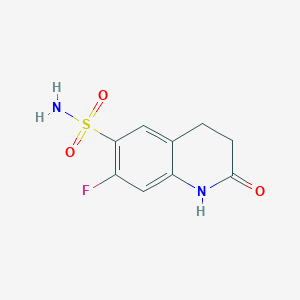

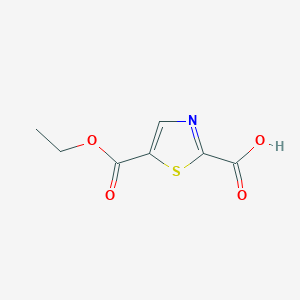
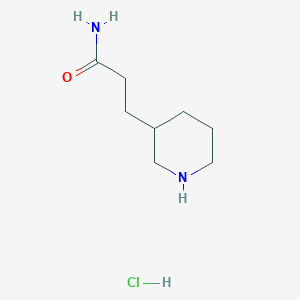

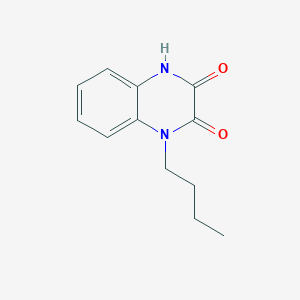

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

